molecular formula C7H11N3O2 B2991821 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide CAS No. 31119-92-3

2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide

Cat. No.: B2991821
CAS No.: 31119-92-3
M. Wt: 169.184
InChI Key: UXRWLNHNWAIDMN-UHFFFAOYSA-N
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Description

2-Oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide is a chemical compound belonging to the class of imidazolidine derivatives. It features a five-membered ring structure containing two nitrogen atoms and a carbonyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide typically involves the reaction of prop-2-en-1-ylamine with a suitable carbonyl compound under controlled conditions. One common method is the reaction of prop-2-en-1-ylamine with ethyl chloroformate in the presence of a base such as triethylamine, followed by cyclization to form the imidazolidine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Amine derivatives, including secondary and tertiary amines.

  • Substitution Products: Derivatives with various functional groups, such as alkylated or acylated compounds.

Scientific Research Applications

2-Oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-oxo-N-(prop-2-en-1-yl)imidazolidine-1-carboxamide exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acids, nucleotides, or other biomolecules.

Comparison with Similar Compounds

  • 1,3-Dimethylimidazolidine-2,4-dione

  • 1,3-Diphenylimidazolidine-2,4-dione

  • 2-Oxo-1-imidazolidineacetic acid

  • 1,3-Diethylimidazolidine-2,4-dione

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Properties

IUPAC Name

2-oxo-N-prop-2-enylimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-3-8-6(11)10-5-4-9-7(10)12/h2H,1,3-5H2,(H,8,11)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRWLNHNWAIDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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